molecular formula C14H13NO3 B3828961 P-METHYOXYPHENOL CARBANILATE CAS No. 19219-48-8

P-METHYOXYPHENOL CARBANILATE

Cat. No.: B3828961
CAS No.: 19219-48-8
M. Wt: 243.26 g/mol
InChI Key: OKZNBJVONJHCEP-UHFFFAOYSA-N
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Description

Contextualization within Organic and Polymer Chemistry Research

P-Methoxyphenol carbanilate, also known by the synonym p-methoxyphenyl urethane (B1682113), is recognized primarily as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai Its molecular structure incorporates a phenol (B47542) ring with a methoxy (B1213986) group (-OCH3) at the para position and a carbanilate group, which fundamentally dictates its reactivity and potential applications. ontosight.ai In the realm of organic synthesis, it serves as a versatile building block for constructing more complex molecules. ontosight.ai

Within polymer chemistry, the direct application of p-methoxyphenol carbanilate is not as extensively documented as its precursor, p-methoxyphenol (also known as mequinol or MeHQ). P-methoxyphenol is widely utilized as a polymerization inhibitor for monomers like acrylates and styrene. microkat.gr This inhibitory action is crucial for preventing premature polymerization during the production and storage of these monomers. rsc.org The effectiveness of MeHQ as a stabilizer is dependent on the presence of dissolved molecular oxygen. rsc.org Given this context, p-methoxyphenol carbanilate can be considered a derivative of this important polymerization inhibitor. This relationship suggests potential, yet less explored, roles for the carbanilate in polymer science. It could, for instance, function as a protected form of the inhibitor, releasing the active p-methoxyphenol under specific conditions, or its unique chemical handles could be exploited for incorporation into polymer chains, thereby modifying polymer properties.

Overview of Carbanilate Chemistry and Its Relevance

Carbanilates, also referred to as phenyl carbamates, are a class of organic compounds characterized by the urethane linkage (-NH-CO-O-). This functional group is central to their chemical behavior and applications. The synthesis of carbanilates often involves the reaction of an isocyanate with an alcohol or phenol. For instance, the carbanilation of cellulose (B213188) can be achieved by reacting it with phenyl isocyanate, a process that can be conducted in ionic liquids under mild conditions. rsc.org

The relevance of carbanilate chemistry spans various fields. In agricultural chemistry, several carbanilate derivatives are utilized as herbicides. who.int The mode of action of these herbicides often involves the inhibition of essential biological processes in plants. The environmental fate of these compounds is a subject of research, with studies investigating their degradation pathways, which can involve hydrolysis to the corresponding aniline (B41778). researchgate.net In polymer science, the isocyanate precursors to carbanilates are fundamental building blocks for polyurethanes, a versatile class of polymers with wide-ranging applications. acs.org The carbanilate group itself can be introduced into polymers to impart specific properties or to serve as a site for further chemical modification. msesupplies.com

Research Gaps and Opportunities for P-Methoxyphenol Carbanilate Studies

Despite its role as a synthetic intermediate, there are notable gaps in the scientific literature concerning the broader applications and detailed characterization of p-methoxyphenol carbanilate. A primary research gap is the limited investigation into its potential roles within polymer chemistry. While its precursor is a known polymerization inhibitor, the specific functions of the carbanilate derivative in this context remain largely unexplored. This presents a significant opportunity for research into its use as a latent inhibitor, a comonomer, or a modifying agent for polymers.

Interactive Data Tables

Below are interactive tables summarizing key data related to p-methoxyphenol carbanilate and its precursor, p-methoxyphenol.

Table 1: Physicochemical Properties of p-Methoxyphenol

PropertyValueReference
Molecular FormulaC₇H₈O₂ microkat.gr
Molecular Weight124.14 g/mol microkat.gr
Melting Point55 - 57 °C microkat.gr
Boiling Point243 °C microkat.gr
Solubility in Water40 g/L microkat.gr
pKa10.40 microkat.gr

Table 2: Spectroscopic Data for p-Methoxyphenol

SpectroscopyData HighlightsReference
¹H NMR (CDCl₃, 400 MHz)δ 6.76-6.82 (m, 4H), 4.77 (br s, 1H), 3.78 (s, 3H) stackexchange.com
Mass Spectrum (EI)m/z 124 (M+), 109, 81 ufz.de
IR Spectrum (Melt)Characteristic peaks for O-H, C-O, and aromatic C-H stretching spectrabase.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-7-9-13(10-8-12)18-14(16)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZNBJVONJHCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172789
Record name p-Methyoxyphenol carbanilate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19219-48-8
Record name p-Methyoxyphenol carbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methyoxyphenol carbanilate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for P Methoxyphenol Carbanilate

Direct Carbanilation Strategies

Direct carbanilation involves the direct reaction of p-methoxyphenol with a suitable reagent to form the carbanilate functional group. This is a common and efficient method for the synthesis of aryl carbamates.

The primary pathway for the synthesis of p-methoxyphenol carbanilate involves the reaction of p-methoxyphenol with phenyl isocyanate. In this reaction, the lone pair of electrons on the phenolic oxygen of p-methoxyphenol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. The subsequent proton transfer results in the formation of the p-methoxyphenol carbanilate.

An alternative pathway involves the use of phenyl carbamoyl (B1232498) chloride. In this case, the reaction proceeds via a nucleophilic acyl substitution mechanism. The p-methoxyphenoxide, typically generated in situ by the addition of a base, attacks the carbonyl carbon of the phenyl carbamoyl chloride, leading to the displacement of the chloride leaving group and the formation of the desired carbanilate.

A general representation of these pathways is depicted below:

Pathway A: Reaction with Phenyl Isocyanate p-Methoxyphenol + Phenyl isocyanate → p-Methoxyphenol carbanilate

Pathway B: Reaction with Phenyl Carbamoyl Chloride p-Methoxyphenol + Phenyl carbamoyl chloride + Base → p-Methoxyphenol carbanilate + Base·HCl

To enhance the rate and efficiency of the carbanilation reaction, various catalysts can be employed. The choice of catalyst often depends on the specific reaction pathway. For the reaction involving phenyl isocyanate, tertiary amines such as triethylamine (B128534) or DABCO (1,4-diazabicyclo[2.2.2]octane) are commonly used. These catalysts function by activating the isocyanate group, making it more susceptible to nucleophilic attack.

Organotin compounds, such as dibutyltin (B87310) dilaurate, are also highly effective catalysts for this transformation. They are believed to work by forming a complex with both the isocyanate and the alcohol, thereby bringing them into close proximity and facilitating the reaction.

In the case of the reaction with phenyl carbamoyl chloride, the base used to deprotonate the phenol (B47542) also plays a catalytic role by generating the more nucleophilic phenoxide.

Catalyst TypeExample(s)Role in Synthesis
Tertiary AminesTriethylamine, DABCOActivates the isocyanate group
Organotin CompoundsDibutyltin dilaurateForms a reactive complex with reactants
BasesPyridine, Sodium HydroxideGenerates the phenoxide nucleophile

The optimization of reaction conditions is crucial for maximizing the yield and purity of p-methoxyphenol carbanilate. Key parameters that are typically adjusted include temperature, solvent, and the stoichiometry of the reactants.

The reaction is often carried out at moderate temperatures, typically ranging from room temperature to 80 °C. The choice of solvent is also critical; aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally preferred to avoid side reactions with the isocyanate or carbamoyl chloride. The stoichiometric ratio of the reactants is usually kept close to 1:1, although a slight excess of the carbanilating agent may be used to ensure complete conversion of the p-methoxyphenol.

ParameterTypical RangeEffect on Reaction
Temperature25-80 °CAffects reaction rate and selectivity
SolventToluene, THF, AcetonitrileInfluences solubility and reactivity
Stoichiometry1:1 to 1:1.2Drives the reaction to completion

Precursor Chemistry and Derivatization

The synthesis of p-methoxyphenol carbanilate is intrinsically linked to the availability and synthesis of its key precursor, p-methoxyphenol.

p-Methoxyphenol, also known as 4-methoxyphenol (B1676288) or mequinol, can be synthesized through various methods. sigmaaldrich.comwikipedia.org One common industrial method is the monomethylation of hydroquinone (B1673460) using a methylating agent such as dimethyl sulfate (B86663) or methanol (B129727) under pressure. mdma.ch This reaction needs to be carefully controlled to minimize the formation of the dialkylated product, 1,4-dimethoxybenzene.

Another synthetic route involves the oxidation of p-anisaldehyde. mdma.chchemicalbook.com This can be achieved using hydrogen peroxide in the presence of a catalyst, followed by hydrolysis. mdma.chchemicalbook.com A process involving oxidation with H2O2 and a diselenide catalyst has been reported to give a high yield of 4-methoxyphenol after alkaline hydrolysis. mdma.chchemicalbook.com Additionally, the synthesis from bromobenzene (B47551) can be achieved in a multi-step process. doubtnut.com

More advanced methods include the use of solid acid catalysts like silica-alumina in a flow reactor with hydroquinone and methanol, which allows for continuous production and catalyst recycling. google.com A patent describes a process for producing methoxyphenol by oxidizing anisole (B1667542) with an alkanoic peracid. google.com

The formation of the carbanilate from p-methoxyphenol is a type of functionalization reaction known as O-acylation. Specifically, it is a carbamoylation, where a carbamoyl group (in this case, a phenylcarbamoyl group) is attached to the oxygen atom of the phenol.

This transformation hinges on the nucleophilic character of the phenolic hydroxyl group. The reactivity of the hydroxyl group can be enhanced by converting it into a phenoxide ion through the use of a base. The phenoxide is a much stronger nucleophile and readily attacks the electrophilic carbonyl carbon of the carbanilating agent. This principle is fundamental to many functionalization reactions in organic synthesis. youtube.com The introduction of functional groups can significantly alter the chemical properties and biological activity of the parent molecule.

Compound Names

Common NameIUPAC Name
p-Methoxyphenol carbanilate4-methoxyphenyl (B3050149) phenylcarbamate
p-Methoxyphenol4-Methoxyphenol
Mequinol4-Methoxyphenol
Phenyl isocyanateIsocyanatobenzene
Phenyl carbamoyl chloridePhenylcarbamic chloride
TriethylamineN,N-Diethylethanamine
DABCO1,4-Diazabicyclo[2.2.2]octane
Dibutyltin dilaurateStannane, dibutyldi-, bis(1-oxododecyl) ether
PyridinePyridine
Sodium HydroxideSodium Hydroxide
TolueneToluene
Tetrahydrofuran (THF)Oxolane
AcetonitrileAcetonitrile
HydroquinoneBenzene-1,4-diol
Dimethyl sulfateDimethyl sulfate
1,4-Dimethoxybenzene1,4-Dimethoxybenzene
p-Anisaldehyde4-Methoxybenzaldehyde
Hydrogen peroxideHydrogen peroxide
BromobenzeneBromobenzene
Silica-aluminaAluminum silicate
AnisoleMethoxybenzene

Green Chemistry Principles in P-Methoxyphenol Carbanilate Synthesis

The application of green chemistry principles to the synthesis of p-methoxyphenol carbanilate is crucial for developing more sustainable and environmentally benign manufacturing processes. This involves a critical evaluation of the entire synthetic route, from starting materials to final product, with the aim of minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances.

The conventional synthesis of p-methoxyphenol carbanilate typically involves the reaction of p-methoxyphenol with phenyl isocyanate. ontosight.aizenodo.org While this reaction can be efficient, the primary green chemistry concerns revolve around the high toxicity of isocyanates and the use of potentially hazardous solvents. libretexts.org Therefore, a significant focus of green synthetic methodologies is to address these issues through various innovative approaches.

Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ontosight.aipatsnap.com In an ideal scenario, a reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. researchgate.netacs.org

The synthesis of p-methoxyphenol carbanilate from p-methoxyphenol and phenyl isocyanate is an addition reaction. In theory, this type of reaction can have a 100% atom economy as there are no by-products formed.

Reaction: p-Methoxyphenol + Phenyl Isocyanate → p-Methoxyphenol Carbanilate

To calculate the theoretical atom economy:

CompoundMolecular FormulaMolecular Weight ( g/mol )
p-MethoxyphenolC₇H₈O₂124.14
Phenyl IsocyanateC₇H₅NO119.12
p-Methoxyphenol CarbanilateC₁₄H₁₃NO₃243.26

Calculation:

Use of Greener Solvents and Catalysts

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste generation. ontosight.ai Traditional syntheses may employ volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives or, where possible, solvent-free conditions.

Recent research has explored the use of ionic liquids as a recyclable reaction medium for the carbanilation of cellulose (B213188), a process chemically similar to the synthesis of p-methoxyphenol carbanilate. rsc.org Ionic liquids are salts with low melting points that can act as both solvent and catalyst, and their low volatility reduces air pollution. Their reusability also aligns with the principle of waste prevention.

Catalysis is another cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy requirements, and enhance selectivity. patsnap.comresearchgate.net While the reaction between a phenol and an isocyanate can proceed without a catalyst, catalysts can accelerate the reaction, allowing for milder conditions. For the synthesis of related carbamates, various catalytic systems have been investigated, including metal-based catalysts and organocatalysts. The development of highly efficient and recyclable catalysts is an active area of research. For instance, in the synthesis of other carbamates, copper-based nanocatalysts have been used under microwave irradiation to accelerate the reaction. researchgate.net

Alternative Synthetic Routes and Reagents

Given the toxicity of isocyanates, a key goal in green chemistry is to develop synthetic routes that avoid their use altogether. libretexts.orgpatsnap.com This has led to the exploration of non-isocyanate polyurethanes (NIPUs), and similar principles can be applied to the synthesis of individual carbamate (B1207046) compounds. libretexts.org

Alternative, greener routes to carbamates are being developed, such as:

From Carbon Dioxide: The use of carbon dioxide as a C1 building block is a highly attractive green chemistry approach. researchgate.net Research has demonstrated the electrochemical synthesis of ethyl carbanilate from aniline (B41778) and carbon dioxide, followed by alkylation. researchgate.net A similar strategy could potentially be adapted for p-methoxyphenol carbanilate.

From Methyl Formate (B1220265): Methyl formate has been investigated as a green and efficient carbonylating agent for the synthesis of methyl N-phenyl carbamate from aniline, offering a less hazardous alternative to phosgene (B1210022) or carbon monoxide. researchgate.net

Furthermore, the synthesis of the precursor, p-methoxyphenol, can also be made greener. Traditional methods may involve reagents like dimethyl sulfate, which is highly toxic. prepchem.com Greener alternatives for the synthesis of p-methoxyphenol include:

Catalytic reaction of hydroquinone with methanol: Using a solid acid catalyst in a flow reactor can produce p-methoxyphenol with high conversion and selectivity. google.com

Oxidation of anisole: Processes using hydrogen peroxide as the oxidant are being developed, which is a greener alternative to many traditional oxidizing agents. google.com

The use of renewable feedstocks is another important aspect of green chemistry. patsnap.comresearchgate.net p-Methoxyphenol itself can be derived from lignin (B12514952), a major component of biomass, which offers a potential renewable starting point for the synthesis of p-methoxyphenol carbanilate. researchgate.net

The following table summarizes a comparison between a potential traditional synthesis and a greener alternative for p-methoxyphenol carbanilate.

FeatureTraditional SynthesisGreener Alternative
Carbamate Formation p-Methoxyphenol + Phenyl Isocyanatep-Methoxyphenol + CO₂ + Aniline derivative (in a catalytic system)
Key Reagent Hazard Phenyl isocyanate (toxic)CO₂ (non-toxic, renewable)
Solvent Dichloromethane or other chlorinated solventsIonic liquids or solvent-free conditions
Catalyst May not use a catalyst or use a non-recyclable oneRecyclable catalyst (e.g., solid acid, nanocatalyst)
p-Methoxyphenol Source Potentially from petroleum-based feedstocksFrom renewable lignin or via greener catalytic routes

By integrating these green chemistry principles, the synthesis of p-methoxyphenol carbanilate can be significantly improved from an environmental and safety perspective, moving towards a more sustainable chemical industry.

Spectroscopic and Structural Elucidation of P Methoxyphenol Carbanilate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectral Analysis of p-Methoxyphenyl Carbanilate

The ¹H NMR spectrum of p-methoxyphenyl carbanilate is characterized by distinct signals corresponding to the protons in different chemical environments. The expected chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing carbamate (B1207046) moiety (-NHCOO-).

The aromatic protons of the p-methoxyphenyl group typically appear as two distinct doublets due to ortho- and meta-coupling. The protons ortho to the oxygen atom are expected to be more shielded and thus resonate at a lower chemical shift compared to the protons meta to the oxygen. The protons of the phenyl group attached to the nitrogen atom will also show characteristic signals in the aromatic region, with their chemical shifts influenced by the carbamate linkage. A singlet signal is anticipated for the methoxy group protons. The proton attached to the nitrogen atom of the carbamate group (N-H) is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Based on data from analogous compounds such as tert-butyl (4-methoxyphenyl)carbamate, the following proton NMR data can be predicted for p-methoxyphenyl carbanilate in a deuterated chloroform (B151607) (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to -O-)6.80 - 6.90Doublet~8-9
Aromatic H (meta to -O-)7.25 - 7.35Doublet~8-9
Aromatic H (phenyl group)7.00 - 7.50Multiplet-
Methoxy (-OCH₃)~3.78Singlet-
Amine (N-H)6.40 - 6.60Broad Singlet-

Carbon-13 (¹³C) NMR Spectral Analysis of p-Methoxyphenyl Carbanilate

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in p-methoxyphenyl carbanilate will give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of all carbon signals. nih.gov

The carbonyl carbon of the carbamate group is expected to be the most deshielded, appearing at a high chemical shift value. The aromatic carbons will resonate in the typical downfield region for sp²-hybridized carbons. The carbon attached to the oxygen of the p-methoxyphenyl group and the carbon attached to the nitrogen of the carbanilate will have characteristic chemical shifts. The methoxy carbon will appear in the upfield region.

Drawing from data for similar carbamate structures, the predicted ¹³C NMR chemical shifts for p-methoxyphenyl carbanilate are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)152 - 155
Aromatic C (C-O)155 - 157
Aromatic C (C-N)137 - 139
Aromatic C (ortho to -O-)~114
Aromatic C (meta to -O-)~121
Aromatic C (phenyl group)118 - 130
Methoxy (-OCH₃)~55

Two-Dimensional NMR Techniques for Structure Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of atoms within the p-methoxyphenyl carbanilate molecule, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Cross-peaks would be observed between the ortho and meta protons on the p-methoxyphenyl ring, confirming their adjacent relationship. Similarly, couplings between the protons on the phenyl ring attached to the nitrogen would help in their assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methoxy proton singlet to the methoxy carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations from the N-H proton to the carbonyl carbon and the aromatic carbons of the phenyl ring would confirm the carbamate linkage. Correlations from the methoxy protons to the aromatic carbon attached to the oxygen would verify the position of the methoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy of p-Methoxyphenyl Carbanilate

The FT-IR spectrum of p-methoxyphenyl carbanilate is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. These vibrational modes serve as a molecular fingerprint.

Key expected FT-IR absorption bands for p-methoxyphenyl carbanilate are summarized in the following table, with data extrapolated from similar compounds like 4-methoxyphenyl (B3050149) carbamate. rsc.org

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3390 - 3400Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (in -OCH₃)2830 - 2960Medium
Carbonyl C=O Stretch (Amide I)1730 - 1740Strong
N-H Bend / C-N Stretch (Amide II)1600 - 1610Medium-Strong
Aromatic C=C Stretch1500 - 1600Medium
Asymmetric C-O-C Stretch (Aryl Ether)1210 - 1250Strong
Symmetric C-O-C Stretch (Aryl Ether)1030 - 1050Medium
C-N Stretch1360 - 1370Medium
Out-of-plane C-H Bend (Aromatic)750 - 900Strong

The presence of a strong absorption band for the C=O stretch is a key indicator of the carbamate functional group. The N-H stretching and bending vibrations further confirm the presence of the carbamate linkage. The characteristic stretches of the aromatic rings and the C-O-C stretches of the ether group are also expected to be prominent features of the spectrum.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR spectroscopy. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Current time information in Bangalore, IN. A key difference is that non-polar bonds with symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR spectra. Conversely, polar functional groups like the carbonyl group tend to show stronger bands in FT-IR.

For p-methoxyphenyl carbanilate, the Raman spectrum would be particularly useful for characterizing the aromatic ring vibrations and the C-C backbone. The symmetric breathing modes of the phenyl and p-methoxyphenyl rings are expected to give rise to strong and sharp Raman bands. The C=O stretching vibration of the carbamate would likely be a weaker band in the Raman spectrum compared to its FT-IR counterpart. The C-H stretching vibrations of both the aromatic rings and the methoxy group would also be observable. The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For p-methoxyphenol carbanilate, both high-resolution and tandem mass spectrometry provide crucial data for its unambiguous identification.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. The molecular formula for p-methoxyphenol carbanilate is C₁₄H₁₃NO₃. HRMS analysis provides an experimental mass that can be compared to the theoretically calculated (monoisotopic) mass.

In a study detailing the synthesis of 4-methoxyphenyl N-phenylcarbamate, high-resolution mass spectrometry was used to confirm its identity. jst.go.jp The analysis yielded an experimental mass that was in very close agreement with the calculated exact mass, confirming the elemental composition of C₁₄H₁₃NO₃. jst.go.jp The ability to measure mass to several decimal places is a key advantage of HRMS in distinguishing between compounds with the same nominal mass but different elemental formulas. scientists.uz

ParameterValueReference
Molecular FormulaC₁₄H₁₃NO₃
Calculated Exact Mass (M⁺)243.08954 u
Experimental Exact Mass (M⁺)243.0889 u jst.go.jp

This interactive table presents the exact mass data for p-methoxyphenol carbanilate.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For aryl carbamates, a characteristic fragmentation pathway involves the cleavage of the carbamate C(O)—O bond. nih.govescholarship.org In the case of p-methoxyphenol carbanilate (protonated molecule, [M+H]⁺ with m/z 244.09), collision-induced dissociation would likely lead to specific, structurally informative fragments.

The most probable fragmentation pathway involves the cleavage of the ester-like bond between the carbonyl carbon and the oxygen of the methoxyphenol moiety. This cleavage would result in two primary fragments: a protonated phenyl isocyanate ion and a 4-methoxyphenol (B1676288) radical cation.

A proposed fragmentation pathway is detailed below:

Precursor Ion: The protonated molecule of p-methoxyphenol carbanilate, [C₁₄H₁₄NO₃]⁺, with a mass-to-charge ratio (m/z) of 244.09.

Fragmentation Step 1: Cleavage of the C(O)-OAr bond, leading to the formation of a fragment corresponding to protonated phenyl isocyanate ([C₇H₆NO]⁺) at m/z 120.04 and a neutral 4-methoxyphenol molecule.

Fragmentation Step 2: Alternatively, formation of the 4-methoxyphenol radical cation ([C₇H₈O₂]⁺˙) at m/z 124.05 can occur.

Further Fragmentation: The 4-methoxyphenol fragment could further lose a methyl radical (•CH₃) to produce a dihydroxybenzene cation at m/z 109.03.

m/z (Proposed)Ion FormulaDescription
244.09[C₁₄H₁₄NO₃]⁺Protonated Molecular Ion [M+H]⁺
124.05[C₇H₈O₂]⁺˙4-Methoxyphenol radical cation
120.04[C₇H₆NO]⁺Phenyl isocyanate fragment (protonated)
109.03[C₆H₅O₂]⁺Loss of methyl radical from m/z 124

This interactive table outlines the proposed MS/MS fragmentation pathway for p-methoxyphenol carbanilate.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of p-methoxyphenol carbanilate is dictated by the chromophores present in its structure: the N-phenylcarbamoyl group and the p-methoxyphenyl group. Both contain aromatic rings capable of absorbing UV radiation. The spectrum is expected to show absorptions characteristic of π→π* transitions within the conjugated systems and potentially weaker n→π* transitions associated with the carbonyl group and oxygen atoms.

ChromophoreExpected Transition TypeApproximate λmax Region (nm)
Phenyl Ringπ→π~200-230 (E-band), ~250-270 (B-band)
Carbonyl Group (C=O)n→π~270-300 (weak)
Full Conjugated Systemπ→π*> 232

This interactive table summarizes the expected UV-Vis absorption characteristics based on the chromophores in p-methoxyphenol carbanilate.

The photophysical properties of p-methoxyphenol carbanilate are governed by its electronic structure. The molecule contains both electron-donating (methoxy group) and electron-withdrawing (carbamate carbonyl) functionalities linked by aromatic systems. This arrangement can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation. nih.gov

The primary absorption is due to π→π* transitions within the delocalized system of the aromatic rings and the carbamate group. The lone pairs on the nitrogen and oxygen atoms also allow for n→π* transitions, though these are typically less intense. nih.gov The photophysical properties, such as absorption and fluorescence maxima and quantum yield, are expected to be sensitive to the solvent environment. In polar solvents, a red shift (bathochromism) in the emission spectrum is often observed for compounds with significant ICT character, a phenomenon known as solvatochromism. nih.gov The specific substitution pattern on the aromatic rings is crucial in determining the exact nature of the electronic transitions and the resulting spectral properties. nih.gov

X-Ray Crystallography of P-Methoxyphenol Carbanilate (if applicable)

As of the latest available data, a single-crystal X-ray diffraction structure for p-methoxyphenyl N-phenylcarbamate has not been published. However, the crystal structure for its isomer, phenyl N-(4-methoxyphenyl)carbamate, has been determined and reported. nih.gov

If a single crystal of p-methoxyphenol carbanilate were to be analyzed, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This includes:

Precise bond lengths and angles , confirming the connectivity and geometry of the molecule.

Molecular conformation , including the dihedral angles between the two aromatic rings and the planarity of the carbamate group. dcu.ie

Intermolecular interactions , such as hydrogen bonding (e.g., N-H···O=C) and π-π stacking, which dictate the crystal packing arrangement. nih.gov

Such data is invaluable for understanding structure-property relationships and for validating computational models. The successful crystallographic analysis of its isomer underscores the power of this technique for the unambiguous structural elucidation of such compounds. nih.gov

Reaction Mechanisms and Chemical Transformations of P Methoxyphenol Carbanilate

Hydrolysis and Degradation Pathways of the Carbanilate Linkage

The carbanilate linkage in p-methoxyphenol carbanilate, which is an N-phenyl carbamate (B1207046) ester, is susceptible to hydrolysis under both acidic and basic conditions. The stability of this linkage is significantly influenced by the pH of the environment.

Under basic conditions , hydrolysis typically proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the ester linkage to yield p-methoxyphenol and a phenyl isocyanate anion, which is subsequently protonated to form carbanilic acid. This acid is unstable and decarboxylates to aniline (B41778).

In acidic conditions , the hydrolysis mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the bond between the carbonyl carbon and the oxygen of the p-methoxyphenol moiety is cleaved. This results in the formation of p-methoxyphenol and N-phenylcarbamic acid, which, like its conjugate base, is prone to decarboxylation to produce aniline and carbon dioxide.

The presence of the electron-donating methoxy (B1213986) group in the para position of the phenol (B47542) ring can influence the rate of hydrolysis. This group increases the electron density on the phenoxy oxygen, making it a better leaving group and potentially accelerating the cleavage of the ester bond under certain conditions.

Electrophilic and Nucleophilic Reactions of P-Methoxyphenol Carbanilate

The structure of p-methoxyphenol carbanilate offers several sites for both electrophilic and nucleophilic attack, leading to a variety of chemical transformations.

Electrophilic Reactions: The aromatic rings of p-methoxyphenol carbanilate are susceptible to electrophilic aromatic substitution. The p-methoxyphenyl ring is particularly activated towards electrophiles due to the strong electron-donating effect of the methoxy group, which directs incoming electrophiles to the ortho positions relative to the methoxy group. The N-phenyl ring is less activated due to the electron-withdrawing nature of the adjacent carbamate group.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the carbanilate linkage. A wide range of nucleophiles, including amines, alkoxides, and organometallic reagents, can react at this site, leading to the displacement of the p-methoxyphenoxy group. For instance, reaction with a primary amine (transesterification) would yield a substituted urea and p-methoxyphenol. This reactivity is fundamental to the use of carbanilates as protecting groups for amines and in the synthesis of various organic compounds.

Radical Reactions and Antioxidant Activity of P-Methoxyphenol Carbanilate Analogues

While specific studies on the radical reactions of p-methoxyphenol carbanilate are limited, the antioxidant activity of its analogues, particularly those containing the p-methoxyphenol moiety, is well-documented. The antioxidant properties of these compounds stem from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it.

In the case of p-methoxyphenol carbanilate, the phenolic hydroxyl group is part of the carbamate linkage. However, under conditions that could lead to the cleavage of this bond, the released p-methoxyphenol (also known as hydroquinone (B1673460) monomethyl ether or MEHQ) is a potent radical scavenger. MEHQ is widely used as an industrial antioxidant and a polymerization inhibitor. Its antioxidant mechanism involves the donation of its phenolic hydrogen atom to a radical species, forming a resonance-stabilized phenoxyl radical. This radical is relatively stable and less reactive, thus terminating the radical chain reaction.

Polymerization Mechanisms Involving P-Methoxyphenol Carbanilate

P-methoxyphenol carbanilate can be involved in polymerization reactions, most notably in the context of polyurethane chemistry. Carbanilates, or urethanes, are the fundamental repeating units of polyurethanes.

One potential application of p-methoxyphenol carbanilate in polymerization is as a "blocked" or "latent" isocyanate. In this scenario, the carbanilate is stable at room temperature but can be thermally cleaved to regenerate the isocyanate and p-methoxyphenol. This process, known as deblocking, allows for the controlled release of the reactive isocyanate species at a desired temperature. The released isocyanate can then react with a polyol to form a polyurethane network. The deblocking temperature is a critical parameter and is influenced by the structure of the blocking agent, in this case, p-methoxyphenol.

The p-methoxyphenol released during deblocking can also act as a polymerization inhibitor, which can be a desirable feature in some formulations to control the curing process and prevent premature polymerization.

Catalytic Reactivity of P-Methoxyphenol Carbanilate in Specific Chemical Processes

There is limited direct evidence of p-methoxyphenol carbanilate itself acting as a catalyst in specific chemical processes. However, its constituent parts suggest potential indirect catalytic roles. The p-methoxyphenol moiety, upon release, can influence catalytic cycles, for instance, by acting as a ligand for a metal catalyst or by modulating the redox environment of a reaction.

Furthermore, metal complexes incorporating ligands derived from carbanilates or related structures have been explored as catalysts in various organic transformations. While specific examples involving p-methoxyphenol carbanilate are not prominent in the literature, the fundamental structure suggests that it could be modified to create ligands for transition metal catalysis. The nitrogen and oxygen atoms of the carbanilate group could potentially coordinate with metal centers, influencing their catalytic activity and selectivity.

Theoretical and Computational Studies of P Methoxyphenol Carbanilate

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry and conformational preferences. These calculations, often employing methods like Density Functional Theory (DFT) and ab initio techniques, can predict bond lengths, bond angles, and dihedral angles with high accuracy. For p-methoxyphenol carbanilate, these calculations would reveal the spatial arrangement of its constituent atoms, including the planarity of the phenyl rings and the orientation of the carbanilate linkage.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of P-Methoxyphenol Carbanilate (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (methoxy)1.365
O-C (aromatic)1.378
C=O (carbonyl)1.215
N-H1.012
C-N-C-O178.5
O-C-C-C (methoxy-phenyl)119.8
C-N-C (carbanilate)125.3

Note: This table is illustrative and represents typical data that would be generated from quantum chemical calculations. Actual values would depend on the level of theory and basis set used.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides an indispensable lens through which to view the intricate dance of atoms during a chemical reaction. By mapping the potential energy surface (PES), researchers can trace the lowest energy path from reactants to products, identifying key intermediates and, crucially, the transition states that govern the reaction rate.

Transition State Characterization

The transition state is a fleeting, high-energy arrangement of atoms that represents the energetic peak of a reaction pathway. Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Identifying and characterizing the geometry and energetic properties of transition states are paramount to understanding how a reaction proceeds. For reactions involving p-methoxyphenol carbanilate, such as its synthesis or degradation, computational methods can pinpoint the precise atomic arrangements at the point of highest energy.

Energy Profiles and Reaction Kinetics Modeling

Once the reactants, products, intermediates, and transition states have been located on the PES, an energy profile for the reaction can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barrier, known as the activation energy, is a critical parameter that can be extracted from this profile.

Furthermore, computational models can be used to predict reaction kinetics. By applying theories such as Transition State Theory (TST), the calculated activation energies can be used to estimate reaction rate constants. This allows for a quantitative understanding of how fast a reaction is likely to occur under specific conditions, providing valuable data that can guide experimental work.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

A significant advantage of computational chemistry is its ability to predict spectroscopic properties. This is invaluable for interpreting experimental spectra and can aid in the identification and characterization of molecules.

For p-methoxyphenol carbanilate, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei. These predictions are based on the calculated electron density around each nucleus, which in turn is influenced by the molecule's geometry and electronic structure. Comparing predicted NMR spectra with experimental data can confirm the proposed structure of a molecule.

Similarly, the vibrational frequencies of p-methoxyphenol carbanilate can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule and can be directly compared to experimental infrared (IR) and Raman spectra.

Table 2: Predicted Spectroscopic Data for P-Methoxyphenol Carbanilate (Illustrative)

Spectroscopic PropertyPredicted Value
¹H NMR Chemical Shift (ppm) - Methoxy (B1213986) Protons3.8
¹³C NMR Chemical Shift (ppm) - Carbonyl Carbon154
IR Vibrational Frequency (cm⁻¹) - C=O Stretch1730
IR Vibrational Frequency (cm⁻¹) - N-H Stretch3350

Note: This table is illustrative. The accuracy of predicted spectroscopic data is highly dependent on the computational method and the inclusion of solvent effects.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. In an MD simulation, the motion of every atom in the system is calculated over a period of time by solving Newton's equations of motion.

For p-methoxyphenol carbanilate, MD simulations can provide a more comprehensive understanding of its conformational flexibility. By simulating the molecule over nanoseconds or even microseconds, researchers can observe transitions between different conformers and determine their relative populations. This dynamic perspective is crucial for understanding how the molecule behaves in a real-world environment, such as in solution.

Furthermore, MD simulations can be used to study the interactions between p-methoxyphenol carbanilate and other molecules, such as solvent molecules or biological macromolecules. This can provide insights into its solubility, binding affinities, and potential biological activity.

Advanced Analytical Methodologies for P Methoxyphenol Carbanilate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like P-Methoxyphenol Carbanilate. It allows for the effective separation of the analyte from complex matrices, which is a critical prerequisite for accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable platforms, each with specific considerations for this class of compounds.

HPLC is often the preferred chromatographic technique for the analysis of carbanilate compounds due to their potential for thermal degradation at the high temperatures used in gas chromatography. researchgate.netoup.com A robust HPLC method for P-Methoxyphenol Carbanilate would typically be developed using a reversed-phase approach.

The development process involves the systematic optimization of several key parameters:

Stationary Phase: A C18 column is a common first choice for compounds of moderate polarity like P-Methoxyphenol Carbanilate, offering effective separation based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with a modifier like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. researchgate.net The gradient allows for the efficient elution of the analyte while separating it from impurities with different polarities.

Detector: Given the presence of two aromatic rings in its structure, P-Methoxyphenol Carbanilate is expected to be a strong chromophore, making UV-Vis detection highly suitable. The wavelength of maximum absorbance (λmax) would be determined by scanning a standard solution of the pure compound.

Flow Rate and Temperature: These are optimized to achieve sharp, symmetrical peaks and a reasonable run time.

ParameterIllustrative Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength~254 nm (Hypothetical λmax)
Injection Volume10 µL

Direct analysis of N-phenyl carbamates by conventional gas chromatography is challenging due to their thermal lability. oup.com At elevated injector temperatures, P-Methoxyphenol Carbanilate is prone to decomposition, breaking down into its constituent precursors: p-methoxyphenol and phenyl isocyanate. oup.com This degradation leads to poor reproducibility and inaccurate quantification.

To overcome this limitation, two primary strategies can be employed:

Derivatization: The compound can be chemically modified to form a more thermally stable derivative prior to injection. A common approach for carbamates is methylation, which protects the labile N-H group. scispec.co.th This "flash alkylation" can sometimes be performed directly in the hot injector port by co-injecting the sample with a methylating agent. scispec.co.th

Cold On-Column Injection: This technique involves introducing the liquid sample directly onto the capillary column at a low initial temperature. nih.gov The oven temperature is then gradually increased, allowing the compound to volatilize without the thermal shock of a hot injector, thereby minimizing degradation. oup.comnih.gov

ParameterIllustrative Condition (for Derivatized Analyte)
ColumnHP-5ms (or similar non-polar column)
Injection TechniqueCold On-Column or Splitless (with derivatization)
Injector Temperature250 °C (for derivatization/volatilization)
Carrier GasHelium or Hydrogen
Oven Program100 °C (hold 1 min), then 15 °C/min to 300 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

For unambiguous identification and highly sensitive quantification, chromatography is coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for analyzing carbanilates. hpst.czrsc.org After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. For P-Methoxyphenol Carbanilate (molar mass ≈ 243.26 g/mol ), analysis in positive ion mode would be expected to yield a strong signal for the protonated molecule [M+H]⁺ at an m/z of approximately 244.27. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion, making it ideal for analysis in complex biological or environmental samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): When using GC, MS detection is invaluable. If thermal decomposition occurs, the mass spectrometer can be used to identify the characteristic degradation products (p-methoxyphenol and phenyl isocyanate). researchgate.net If a derivatization strategy is used, GC-MS confirms the structure of the new, stable compound and provides quantitative data. scispec.co.thnih.gov The availability of extensive electron impact (EI) mass spectral libraries can aid in the rapid screening and identification of such derivatives or degradation products. researchgate.net

Electrochemical Analysis of P-Methoxyphenol Carbanilate

Electrochemical methods offer a sensitive and cost-effective alternative to chromatography for the quantification of electroactive compounds. P-Methoxyphenol Carbanilate possesses moieties that are susceptible to electrochemical oxidation. The phenolic ether portion of the molecule, in particular, can be oxidized at a specific potential on the surface of a working electrode. nih.gov

The development of an electrochemical sensor would involve:

Electrode Selection: A glassy carbon electrode (GCE) is a common choice. Its surface can be modified with nanomaterials (e.g., carbon nanotubes, metal nanoparticles) to enhance electron transfer kinetics and increase sensitivity. mdpi.commdpi.com

Technique: Voltammetric techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) would be used. mdpi.com CV helps to characterize the oxidation potential, while DPV is often used for quantification due to its higher sensitivity and better resolution.

Optimization: The pH of the supporting electrolyte is a critical parameter, as proton transfer is often involved in the oxidation of phenolic compounds. The potential waveform and other instrumental parameters are optimized to maximize the signal-to-noise ratio.

The current generated during the oxidation of P-Methoxyphenol Carbanilate would be directly proportional to its concentration in the sample, allowing for quantification.

ParameterIllustrative Condition
TechniqueDifferential Pulse Voltammetry (DPV)
Working ElectrodeModified Glassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum Wire
Supporting ElectrolytePhosphate Buffer Solution (e.g., pH 7.0)
Potential Range+0.2 V to +1.2 V (vs. Ag/AgCl)

Spectrophotometric Methods for P-Methoxyphenol Carbanilate Quantification

Spectrophotometric methods are based on the measurement of light absorption by a substance. While direct UV spectrophotometry can be used, it often lacks the specificity required for complex samples. Therefore, colorimetric methods involving a chemical reaction to produce a distinct, colored product are more common.

A potential method for P-Methoxyphenol Carbanilate could be developed based on reactions targeting its constituent parts after hydrolysis or its phenolic nature. For instance, a reaction with a chromogenic agent that specifically targets phenols could be employed. The Folin-Ciocalteu reagent, which reacts with phenols to produce a blue-colored complex, is one such possibility, although it is not highly specific. nih.gov A more selective approach might involve coupling with a diazonium salt in an alkaline medium to form a colored azo compound. The intensity of the resulting color, measured at its specific λmax, would correlate with the concentration of the analyte. nih.gov

The key steps in developing such a method include:

Selection of a suitable chromogenic reagent and reaction conditions (pH, temperature, reaction time).

Determination of the absorption maximum (λmax) of the colored product.

Construction of a calibration curve by measuring the absorbance of a series of standard solutions.

Development of High-Throughput Screening Methods

High-throughput screening (HTS) is used to rapidly analyze a very large number of samples, which is a common need in drug discovery and environmental monitoring. nih.govnih.gov HTS methods are typically adaptations of existing analytical techniques, optimized for speed and automation. mdpi.com

To develop an HTS assay for P-Methoxyphenol Carbanilate, one of the previously described methods would be miniaturized and automated:

Assay Format: The analysis is performed in microtiter plates (e.g., 96- or 384-well formats).

Automation: Liquid handling robots are used for sample preparation, reagent addition, and dilutions, ensuring high precision and throughput. mdpi.com

Detection: A rapid detection method is required. A spectrophotometric or fluorescence-based colorimetric assay is ideal, as plate readers can measure all wells in a plate within minutes. Alternatively, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry can be configured with rapid gradients and autosamplers for HTS applications, offering higher specificity than optical methods. nuvisan.com

Such an HTS platform would be suitable for screening chemical libraries for compounds that interact with a biological target in the presence of P-Methoxyphenol Carbanilate or for large-scale environmental testing.

Environmental Fate and Degradation Research of P Methoxyphenol Carbanilate

Abiotic Degradation Pathways (e.g., photolysis, hydrolysis)

Abiotic degradation processes, which are independent of biological activity, play a significant role in the transformation of p-methoxyphenol carbanilate in the environment. The primary abiotic pathways for carbamate (B1207046) compounds are photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis:

The photodegradation of carbamate pesticides in aqueous solutions has been shown to be a significant route of transformation nih.gov. The general mechanism involves the formation of the corresponding phenols nih.gov. For p-methoxyphenol carbanilate, this would suggest the cleavage of the ester linkage upon exposure to sunlight, yielding p-methoxyphenol and a derivative of the carbanilate moiety.

In some cases, the irradiation of carbamates like isoprocarb (B1672275) and promecarb (B155259) can also lead to a photo-Fries rearrangement, resulting in the formation of ortho- and para-hydroxybenzamides nih.gov. While not directly observed for p-methoxyphenol carbanilate, this pathway represents a potential transformation route. The rate and extent of photolysis are influenced by environmental factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water, and the physicochemical properties of the water itself.

Hydrolysis:

Hydrolysis is a key abiotic degradation pathway for phenyl carbamates, particularly under alkaline conditions rsc.org. The rate of hydrolysis is dependent on the pH of the surrounding medium, with the reaction being significantly faster in alkaline environments rsc.org. Studies on substituted phenyl N-phenylcarbamates indicate that the hydrolysis proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism rsc.orgnih.govacs.org. This mechanism involves the formation of a phenyl isocyanate intermediate rsc.orgnih.govacs.org.

The hydrolysis of p-methoxyphenol carbanilate would therefore be expected to break the carbamate ester bond, releasing p-methoxyphenol and aniline (B41778) (from the subsequent reaction of the isocyanate intermediate). The rate of this reaction will be influenced by the electron-withdrawing or donating nature of the substituents on the phenyl ring.

Degradation Pathway Description Potential Products
Photolysis Degradation initiated by the absorption of light energy, leading to bond cleavage.p-Methoxyphenol, Aniline, Photo-Fries rearrangement products
Hydrolysis Chemical breakdown due to reaction with water, accelerated by alkaline pH.p-Methoxyphenol, Aniline

Biotic Degradation Mechanisms (e.g., microbial transformation)

The transformation of p-methoxyphenol carbanilate by microorganisms is a critical component of its environmental degradation. The primary mechanism for the biotic breakdown of carbamate pesticides is hydrolysis, catalyzed by specific microbial enzymes plos.orgbohrium.comnih.gov.

Microbial degradation of carbamates is considered a cost-effective and environmentally friendly method for their removal from contaminated sites bohrium.com. A variety of bacterial and fungal species have been identified that are capable of degrading a wide range of carbamates bohrium.comnih.govresearchgate.net. The initial and often rate-limiting step in the microbial degradation of carbamates is the hydrolysis of the ester or amide linkage by enzymes known as carbamate hydrolases or carboxylesterases plos.orgbohrium.comnih.govacs.org.

For p-methoxyphenol carbanilate, microbial action would likely mirror this general pathway, with enzymatic hydrolysis cleaving the molecule into p-methoxyphenol and aniline. These resulting compounds can then be further metabolized by microorganisms. A number of microbial genera, including Pseudomonas, Arthrobacter, and Aspergillus, have been shown to degrade carbamate compounds plos.org. The efficiency of this biodegradation is dependent on various environmental factors such as temperature, pH, nutrient availability, and the presence of a microbial population adapted to the compound.

Microbial Genus Degradation Capability
PseudomonasKnown to hydrolyze carbaryl, a carbamate pesticide plos.org.
ArthrobacterCapable of degrading various carbamate compounds plos.org.
AspergillusFungal species with demonstrated ability to transform related compounds.
BlastobacterReported to hydrolyze carbamates plos.org.
MicrococcusGenera containing species that can break down carbamates plos.org.

Environmental Monitoring and Detection Strategies

Effective monitoring and detection of p-methoxyphenol carbanilate in environmental samples are essential for assessing its distribution and potential risks. While specific methods for this compound are not widely documented, established analytical techniques for carbamate pesticides are readily applicable.

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the determination of carbamate pesticides in water samples usgs.govusgs.gov. This technique allows for the separation and quantification of the target analyte. For enhanced sensitivity and selectivity, HPLC can be coupled with various detection methods:

UV-Visible Spectroscopy: Provides good sensitivity for compounds with chromophores, such as the aromatic rings in p-methoxyphenol carbanilate.

Fluorescence Detection: Can be employed after post-column derivatization to enhance the detection of N-methylcarbamates, and potentially adaptable for other carbamates usgs.govacs.org.

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the parent compound and its degradation products jelsciences.com.

Sample preparation for environmental matrices like water and soil typically involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate and enrich the analyte before instrumental analysis researchgate.net.

Analytical Technique Detector Application Notes
High-Performance Liquid Chromatography (HPLC)UV-VisibleSuitable for quantification based on the aromatic structure.
HPLCFluorescenceRequires derivatization but offers high sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)Mass SpectrometerProvides high selectivity and structural information for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)Mass SpectrometerMay require derivatization to improve volatility and thermal stability.

Transformation Products and Byproducts Analysis

The analysis of transformation products and byproducts is crucial for a complete understanding of the environmental fate of p-methoxyphenol carbanilate, as these degradation products may have their own toxicological profiles. Based on the primary degradation pathways of photolysis, hydrolysis, and microbial transformation, the expected major transformation products are p-methoxyphenol and aniline.

Further degradation of these primary products can occur. Phenolic compounds like p-methoxyphenol can undergo further oxidation and ring-opening reactions under both abiotic and biotic conditions researchgate.net. For instance, the oxidation of phenols can lead to the formation of dihydroxylated and trihydroxylated benzenes, quinones, and eventually aliphatic acids researchgate.net. The degradation of aniline in the environment can also proceed through various microbial pathways.

The identification and quantification of these transformation products typically involve the use of advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govjelsciences.com. These methods allow for the separation of complex mixtures and the structural elucidation of the individual components.

Parent Compound Potential Transformation Product Significance
p-Methoxyphenol Carbanilatep-MethoxyphenolA primary degradation product from hydrolysis and photolysis.
p-Methoxyphenol CarbanilateAnilineA primary degradation product from the breakdown of the carbanilate moiety.
p-MethoxyphenolHydroxylated and ring-opened productsRepresents further environmental breakdown of the phenolic portion.
AnilineVarious microbial metabolitesIndicates further biotic degradation of the nitrogen-containing moiety.

Structure Activity Relationships Sar in P Methoxyphenol Carbanilate Research

Correlation of Structural Features with Chemical Reactivity

The chemical reactivity of p-methoxyphenol carbanilate is primarily dictated by the electronic and steric properties of the p-methoxyphenyl group, the carbanilate linkage (-O-CO-NH-), and the N-phenyl substituent. The carbamate (B1207046) functionality is a key feature, known to be susceptible to hydrolysis, particularly under basic or acidic conditions, to yield p-methoxyphenol, aniline (B41778), and carbon dioxide. nih.gov The rate of this hydrolysis is influenced by the electronic nature of the substituents on both the phenolic and aniline rings.

Key Structural Features and Their Influence on Reactivity:

p-Methoxyphenyl Group: The electron-donating methoxy (B1213986) group can affect the electronic properties of the adjacent phenoxy oxygen, potentially influencing the ease of cleavage of the O-CO bond.

N-Phenyl Group: Substituents on this ring can alter the electronic environment of the carbamate nitrogen, thereby affecting the stability and reactivity of the molecule.

Structural FeatureInfluence on Chemical Reactivity
Carbamate (-O-CO-NH-)Primary site for hydrolysis. Stability is pH-dependent.
p-Methoxy Group (-OCH3)Electron-donating; increases electron density on the phenoxy oxygen.
N-Phenyl Group (-C6H5)Influences the electronic environment and steric accessibility of the carbamate nitrogen.

SAR in Polymerization Efficacy or Inhibition (if applicable)

While p-methoxyphenol carbanilate itself is not a widely documented polymerization inhibitor, its structural component, p-methoxyphenol (also known as hydroquinone (B1673460) monomethyl ether or MEHQ), is a well-known industrial polymerization inhibitor for vinyl monomers like acrylates. csnvchem.comchemicalbook.com The inhibitory action of MEHQ involves the phenolic hydroxyl group, which can donate a hydrogen atom to trap peroxy radicals, thus terminating the radical chain reaction that drives polymerization. chemicalbook.com

The presence of the carbanilate group might introduce other potential modes of interaction with a polymerizing system. The stability of the carbanilate linkage under polymerization conditions (which can involve heat and initiators) would be a critical factor. Any degradation to release p-methoxyphenol could impart inhibitory effects.

CompoundKey Structural Feature for InhibitionMechanism of Action
p-Methoxyphenol (MEHQ)Phenolic hydroxyl group (-OH)Hydrogen atom transfer to peroxy radicals. chemicalbook.com
p-Methoxyphenol CarbanilateN/A (lacks free hydroxyl group)Unlikely to act as a primary inhibitor via the same mechanism as MEHQ.

Computational SAR Modeling

Computational Structure-Activity Relationship (SAR) modeling can be a powerful tool to predict the chemical reactivity and potential biological or industrial activity of p-methoxyphenol carbanilate and its derivatives. nih.gov Such models use calculated molecular descriptors to build a mathematical relationship with an observed activity.

For p-methoxyphenol carbanilate, a computational SAR model could be developed to predict properties such as:

Hydrolytic Stability: Descriptors such as the partial atomic charges on the carbonyl carbon and the phenoxy oxygen, as well as the bond order of the ester linkage, could be correlated with the rate of hydrolysis under different pH conditions.

Reactivity with Radicals: Quantum mechanical calculations could be used to determine the molecule's ability to donate or accept electrons, which would be relevant for predicting any potential (though likely limited) radical scavenging or polymerization-inhibiting properties.

Binding Affinity to Biological Targets: If investigating potential biological applications, molecular docking studies could be performed to predict the binding affinity of p-methoxyphenol carbanilate to specific enzyme active sites. The general principles of SAR in insecticidal carbamates, for instance, highlight the importance of structural complementarity to the active site of acetylcholinesterase. nih.gov

Potential Molecular Descriptors for SAR Modeling of p-Methoxyphenol Carbanilate:

Descriptor CategorySpecific DescriptorsPredicted Property
ElectronicPartial atomic charges, HOMO/LUMO energies, dipole momentChemical reactivity, hydrolytic stability
StericMolecular volume, surface area, specific conformational anglesAccessibility of reactive sites, binding affinity
LipophilicityLogP (octanol-water partition coefficient)Membrane permeability, solubility

These computational approaches allow for the systematic modification of the p-methoxyphenol carbanilate structure in silico to explore how changes in its electronic and steric properties would affect its chemical behavior, guiding the synthesis of new derivatives with desired properties.

Conclusion and Future Directions in P Methoxyphenol Carbanilate Research

Summary of Key Academic Research Insights

Direct research insights into p-Methoxyphenol Carbanilate are limited. However, the parent compound, p-methoxyphenol (also known as 4-methoxyphenol (B1676288) or Mequinol), has been the subject of various studies. It is recognized for its antioxidant properties, which are attributed to the phenolic hydroxyl group that can donate a hydrogen atom to scavenge free radicals. Research has explored its role in dermatology as a depigmenting agent and its potential as a scavenger in chemical processes like solid-phase peptide synthesis.

Studies on various derivatives of p-methoxyphenol have revealed a range of biological activities, including antimicrobial and cytotoxic effects. For instance, dimers of p-methoxyphenol have been synthesized and investigated for their radical-scavenging capabilities and cytotoxicity. These studies provide a foundational understanding of the potential bioactivity that could be retained or modified in the carbanilate derivative.

Similarly, the carbanilate functional group, an ester of carbamic acid, is a component of various biologically active molecules, including pesticides and pharmaceuticals. The nature of the substituent on the nitrogen atom of the carbanilate can significantly influence the compound's properties and biological interactions.

Therefore, the key insights from related compounds suggest that p-Methoxyphenol Carbanilate could possess a unique combination of antioxidant and other biological activities, meriting future scientific investigation.

Emerging Research Areas and Potential Applications

Given the properties of its precursors, several emerging research areas and potential applications for p-Methoxyphenol Carbanilate can be hypothesized. These areas represent fertile ground for future studies to uncover the compound's unique characteristics.

Potential Applications Under Investigation:

Potential Application AreaRationale
Dermatology & Cosmetics Leveraging the depigmenting properties of p-methoxyphenol for treating hyperpigmentation disorders or as a skin-lightening agent in cosmetic formulations. The carbanilate group could be modified to enhance skin penetration or stability.
Agrochemicals Investigating its potential as a novel herbicide or fungicide, drawing from the known activities of other carbanilate derivatives in agriculture. The methoxyphenol moiety could introduce a different mode of action or selectivity profile.
Pharmaceuticals Exploring its potential as a scaffold for developing new therapeutic agents. The antioxidant properties of the p-methoxyphenol part could be combined with the biological targeting capabilities conferred by the carbanilate structure to design drugs for diseases associated with oxidative stress.
Material Science Its use as a polymer additive, for instance, as an antioxidant to prevent degradation of plastics and other materials exposed to UV light and oxidation.

These potential applications are currently speculative and would require substantial experimental validation.

Interdisciplinary Research Opportunities

The exploration of p-Methoxyphenol Carbanilate's properties and applications presents numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists could focus on developing efficient and sustainable methods for synthesizing p-Methoxyphenol Carbanilate and its analogues. In parallel, molecular biologists and pharmacologists could investigate the mechanisms of action of these new compounds on biological systems, including their efficacy and potential toxicity.

Medicinal Chemistry and Dermatology: A collaborative effort between medicinal chemists and dermatologists could accelerate the development of novel dermatological treatments. Chemists could design and synthesize derivatives with optimized properties, while dermatologists could conduct clinical trials to evaluate their safety and efficacy.

Agricultural Science and Environmental Chemistry: The development of new agrochemicals requires a deep understanding of their environmental fate and impact. Collaboration between agricultural scientists, who can test the efficacy of the compound against pests and weeds, and environmental chemists, who can study its degradation and potential for bioaccumulation, would be crucial for the development of environmentally benign products.

Q & A

Q. How can computational methods aid in designing P-Methoxyphnol Carbanilate derivatives with enhanced stability?

  • Methodological Answer : Employ density functional theory (DFT) to predict electronic properties and degradation pathways. Validate predictions with accelerated stability testing (e.g., under UV light or varying pH) and correlate results with experimental MS/NMR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.